molecular formula C12H6N2O B14005242 2-Chromen-2-ylidenepropanedinitrile CAS No. 5841-39-4

2-Chromen-2-ylidenepropanedinitrile

Cat. No.: B14005242
CAS No.: 5841-39-4
M. Wt: 194.19 g/mol
InChI Key: DGOGRNQPIVBVLB-UHFFFAOYSA-N
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Description

2-Chromen-2-ylidenepropanedinitrile is an organic compound with the molecular formula C12H6N2O It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chromen-2-ylidenepropanedinitrile typically involves the condensation of chromene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where chromene is reacted with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chromen-2-ylidenepropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-Chromen-2-ylidenepropanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chromen-2-ylidenepropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chromen-2-ylideneacetonitrile
  • 2-Chromen-2-ylidenemalononitrile
  • 2-Chromen-2-ylideneethylidenemalononitrile

Uniqueness

2-Chromen-2-ylidenepropanedinitrile is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

5841-39-4

Molecular Formula

C12H6N2O

Molecular Weight

194.19 g/mol

IUPAC Name

2-chromen-2-ylidenepropanedinitrile

InChI

InChI=1S/C12H6N2O/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)15-12/h1-6H

InChI Key

DGOGRNQPIVBVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C(C#N)C#N)O2

Origin of Product

United States

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